molecular formula C10H12O3 B1198958 2-Hydroxy-4-phenylbutanoic acid CAS No. 4263-93-8

2-Hydroxy-4-phenylbutanoic acid

Cat. No. B1198958
CAS RN: 4263-93-8
M. Wt: 180.2 g/mol
InChI Key: JNJCEALGCZSIGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through different methods. Direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been reported to yield 2-hydroxy-4-arylbutanoic acids with high enantioselectivity using a Ru catalyst, offering a useful method for the synthesis of this compound (Zhu et al., 2010). Additionally, a convenient preparation involving hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate with oxodiperoxymolybdenum has been described (May & Abell, 1999).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-phenylbutanoic acid and its derivatives has been characterized through various techniques. For instance, the X-ray structure determination of a component in bestatin, a related amino acid, has confirmed its stereochemistry, providing insights into the molecular structure of similar compounds (Nakamura et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxy-4-phenylbutanoic acid include its role in enzymatic procedures for the synthesis of building blocks for angiotensin-converting enzyme inhibitors, demonstrating its versatility in chemical synthesis (Bradshaw et al., 1991). The compound's reactivity and functional group transformations are pivotal in developing pharmaceutical agents.

Physical Properties Analysis

The physical properties of 2-Hydroxy-4-phenylbutanoic acid and its derivatives, such as solubility, melting point, and crystal structure, have been studied to facilitate its use in synthesis and formulation. For example, the crystallization-induced asymmetric transformation of related compounds has been employed to prepare derivatives in high purity, highlighting the importance of understanding these physical properties (Berkeš et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for the application of 2-Hydroxy-4-phenylbutanoic acid in chemical synthesis and pharmaceutical development. Studies on the influence of functional groups on derivatives of this compound have provided insights into its chemical behavior and potential applications in drug discovery (Raajaraman et al., 2019).

Scientific Research Applications

  • Quantum Computational and Spectroscopic Studies : 2-Hydroxy-4-phenylbutanoic acid has been analyzed using density functional theory (DFT) calculations, along with spectroscopic methods like FT-IR, FT-Raman, and UV–Visible spectra. These studies aid in understanding its molecular geometry, vibrational frequencies, donor and acceptor interactions, and nonlinear optical (NLO) properties, which are significant for applications in materials science and pharmaceuticals (Raajaraman, Sheela & Muthu, 2019).

  • Synthesis of ACE Inhibitors : The compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to synthesize ACE inhibitors, a class of medications used primarily for the treatment of high blood pressure and heart failure (Zhu, Meng, Fan, Xie & Zhang, 2010).

  • X-ray Structure Determination : It's a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray crystallography has been used to determine its stereochemistry, contributing to our understanding of its role in pharmaceutical compounds (Nakamura, Suda, Takita, Aoyagi & Umezawa, 1976).

  • Biocatalytic Deracemization : This compound has been involved in studies on biocatalytic deracemization, a process used to produce enantiomerically pure compounds, which are crucial in the synthesis of various pharmaceuticals (Chadha & Baskar, 2002).

  • Enzyme-Catalyzed Synthesis : It has been synthesized using enzymes, which are important for producing building blocks of angiotensin-converting enzyme inhibitors. This approach is significant in green chemistry for its environmentally friendly and efficient synthesis methods (Bradshaw, Wong, Hummel & Kula, 1991).

  • Synthesis Methods and Applications : Various synthesis routes and methods have been explored for this compound, highlighting its significance as a key intermediate in the preparation of inhibitors like Bestatin and Probestin (Huang Yibo, 2013).

  • Chemo-Enzymatic Synthesis : It has been synthesized through chemo-enzymatic methods, emphasizing the potential of combining chemical and biological processes for the efficient production of pharmaceutical intermediates (Larissegger-Schnell, Kroutil & Faber, 2005).

  • Biochemical Properties Studies : Studies on the biochemical properties of related compounds and enzymes have been conducted, which can inform the practical applications of 2-Hydroxy-4-phenylbutanoic acid in biochemical and pharmaceutical contexts (Pollard, Rialland & Bugg, 1998).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Future Directions

Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .

properties

IUPAC Name

2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-phenylbutanoic acid

CAS RN

4263-93-8
Record name 2-Hydroxy-4-phenylbutyric acid
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Record name 4263-93-8
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Record name 2-hydroxy-4-phenylbutanoic acid
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Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
CW Bradshaw, CH Wong, W Hummel, MR Kula - Bioorganic Chemistry, 1991 - Elsevier
This paper describes enzymatic procedures for the synthesis of (S)-2-amino-4-phenylbutanoic acid ((S)-APBA) and (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA), building blocks of …
Number of citations: 57 www.sciencedirect.com
B Larissegger-Schnell, SM Glueck, W Kroutil, K Faber - Tetrahedron, 2006 - Elsevier
… In summary, both enantiomers of 3-phenyllactic acid (1) and 2-hydroxy-4-phenylbutanoic acid (2) were obtained as single stereoisomers in >98% ee from the corresponding racemates …
Number of citations: 56 www.sciencedirect.com
Y Hayashi, Y Kinoshita, K Hidaka, A Kiso… - The Journal of …, 2001 - ACS Publications
… Representative derivatives include 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) and 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), which can recognize the active site of …
Number of citations: 43 pubs.acs.org
A Chadha, M Manohar - Tetrahedron: Asymmetry, 1995 - Elsevier
… Rxcemic 2-hydroxy-4phenylbutanoic acid (1) has been resolved using a lipase in t-butyl mmhyl ether with vinyl sc~ as the acylating agent. The enantiomcric excess and yield of the …
Number of citations: 54 www.sciencedirect.com
T Sugai, H Ohta - Agricultural and biological chemistry, 1991 - Taylor & Francis
… (R)-2-Hydroxy-4-phenylbutanoic acid (la) is an important intermediate for the synthesis of angiotensinconverting enzyme inhibitors, for example, enalapri1.1) Several methods for the …
Number of citations: 56 www.tandfonline.com
A Chadha, B Baskar - Tetrahedron: Asymmetry, 2002 - Elsevier
… Enantiomerically pure 2-hydroxy-4-phenylbutanoic acid/ester is an important … In our attempts to prepare enantiomerically pure 2-hydroxy-4-phenylbutanoic acid/esters we explored the …
Number of citations: 76 www.sciencedirect.com
B Larissegger-Schnell, W Kroutil, K Faber - Synlett, 2005 - thieme-connect.com
… In summary, both enantiomers of 2-hydroxy-4-phenylbutanoic acid were obtained as single stereoisomers in >99% ee via stepwise deracemization of the corresponding (±)-2-hydroxy-4-…
Number of citations: 20 www.thieme-connect.com
Y MATSUOKA, S SATOH, T URUNO… - The Japanese Journal of …, 1988 - jstage.jst.go.jp
… In the present study, the effects of 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives on met5-enkephalin-induced antinociception were examined by a hot plate …
Number of citations: 4 www.jstage.jst.go.jp
T Nikaido, A Matsuyama, M Ito… - Bioscience …, 1992 - Taylor & Francis
… 2-Hydroxy-4-phenylbutanoic acid standard was prepared from D,L-homophenylalanine purchased from Aldrich through nitrous acid treatment and recrystallized from toluene. All other …
Number of citations: 10 www.tandfonline.com
M Hachisu, T Nakamura, H Kawashima, K Shitoh… - Life sciences, 1982 - Elsevier
The effects of nineteen AHPA derivatives were examined on morphine analgesia by tail-flick test in rats and on enkephalinase inhibition which was based on the formation of tyrosyl-…
Number of citations: 16 www.sciencedirect.com

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